N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClFN2O4 and its molecular weight is 416.83. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on analogous benzothiazolinone acetamide analogs, including compounds with chlorophenyl and fluorobenzyl groups, has demonstrated applications in the study of vibrational spectra, electronic properties, and light harvesting efficiency for dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. Additionally, molecular docking studies to understand ligand interactions with cyclooxygenase 1 (COX1) indicate potential for exploring protein-ligand interactions, offering insights into drug design and molecular biology applications (Mary et al., 2020).
Antimicrobial and Antiallergic Properties
Compounds with structural similarities have been evaluated for antimicrobial activities, particularly against mycobacteria, including Mycobacterium tuberculosis, showcasing significant inhibitory concentrations. This highlights the potential of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017). Furthermore, studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides reveal promising antiallergic properties, particularly in inhibiting histamine release and interleukin production, suggesting a pathway for developing novel antiallergic therapies (Menciu et al., 1999).
Material Science and NLO Applications
The non-linear optical (NLO) properties of similar compounds have been investigated, with certain analogs displaying significant second-order hyperpolarizability. This indicates potential applications in the development of materials for optoelectronic devices and NLO applications. The exploration of natural bond orbital analysis further provides insights into the intramolecular interactions, which are crucial for designing materials with desired electronic and optical properties (Mary et al., 2020).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c22-15-2-1-3-17(8-15)24-21(28)11-25-10-20(19(27)9-18(25)12-26)29-13-14-4-6-16(23)7-5-14/h1-10,26H,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOHRPLGNCFGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.